molecular formula C8H9NO3S B2746828 N-(2-(methylsulfonyl)phenyl)formamide CAS No. 93493-76-6

N-(2-(methylsulfonyl)phenyl)formamide

Cat. No. B2746828
CAS RN: 93493-76-6
M. Wt: 199.22
InChI Key: ATBBPMQRMPRHJJ-UHFFFAOYSA-N
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Description

“N-(2-(methylsulfonyl)phenyl)formamide” is a specialty chemical . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of “N-(2-(methylsulfonyl)phenyl)formamide” has been investigated using density functional theory . The molecular structure underscores the flexibility of the formyl fragment in the metal complex .


Chemical Reactions Analysis

“N-(2-(methylsulfonyl)phenyl)formamide” has been involved in various chemical reactions. For instance, it has been identified as a second step hydrolysis product in the degradation mechanism of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide .


Physical And Chemical Properties Analysis

“N-(2-(methylsulfonyl)phenyl)formamide” has a molecular weight of 199.23 . More detailed physical and chemical properties such as melting point, boiling point, and density may be available from specialized chemical databases .

Scientific Research Applications

Solvatochromism in Chemical and Biological Research

N-(2-methylsulfonylphenyl)formamide has been studied in the context of solvatochromism, particularly in a novel Ruthenium complex. Solvatochromism plays a significant role in understanding bulk and local polarity in macro systems, such as membranes, and in studying protein conformation and binding. The Ru(acac)2(L) complex, where HL is N-(2-methylsulfonyl-phenyl)formamide, has been investigated for its structural and electronic features using density functional theory. This study provides insights into the solvatochromic properties and ligand-to-metal charge-transfer transitions of this complex (Chatterjee, 2020).

Crystal Structure and Hydrolysis Studies

Research has also focused on the crystal structure and hydrolysis products of N-(2-(N-methylsulfamoyl)phenyl)formamide. This compound was identified as a second-step hydrolysis product in the degradation of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide. X-ray diffraction studies revealed its triclinic crystal structure and intramolecular hydrogen bonds, contributing to the understanding of its chemical behavior and stability (Etsè, Zaragoza, & Pirotte, 2019).

Conformational Analysis in Peptide Research

Formamide derivatives, including N-(2-(methylsulfonyl)phenyl)formamide, have been analyzed in model peptides using the EPEN/2-model. This research is vital for understanding the stable conformations of these compounds in qualitative agreement with experimental results, particularly in nonpolar solvents. Such studies are crucial for peptide and protein research (Walther, 1987).

Molecular Docking in Pharmaceutical Research

The molecular docking study and Hirshfeld surface analysis of formamide derivatives, including N-(2-(methylsulfonyl)phenyl)formamide, have been conducted to understand their antimicrobial properties. This research is significant for the pharmaceutical industry, especially for developing new drugs with potential antimicrobial effects (Malek, Patel, Shah, & Gandhi, 2020).

properties

IUPAC Name

N-(2-methylsulfonylphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)8-5-3-2-4-7(8)9-6-10/h2-6H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBBPMQRMPRHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(methylsulfonyl)phenyl)formamide

CAS RN

93493-76-6
Record name N-(2-(methylsulfonyl)phenyl)formamide
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